molecular formula C9H13N3O3 B14635978 N'-(5-Cyclopropyl-1,2-oxazol-3-yl)-N-methoxy-N-methylurea CAS No. 55808-83-8

N'-(5-Cyclopropyl-1,2-oxazol-3-yl)-N-methoxy-N-methylurea

Cat. No.: B14635978
CAS No.: 55808-83-8
M. Wt: 211.22 g/mol
InChI Key: YJLJNAZDMTVSOP-UHFFFAOYSA-N
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Description

N’-(5-Cyclopropyl-1,2-oxazol-3-yl)-N-methoxy-N-methylurea is a synthetic organic compound with the molecular formula C9H13N3O3 It is characterized by the presence of a cyclopropyl group attached to an oxazole ring, which is further connected to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-Cyclopropyl-1,2-oxazol-3-yl)-N-methoxy-N-methylurea typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and nitriles, under basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbinyl halides.

    Urea Formation: The final step involves the reaction of the oxazole derivative with isocyanates or carbamates to form the urea moiety.

Industrial Production Methods

Industrial production of N’-(5-Cyclopropyl-1,2-oxazol-3-yl)-N-methoxy-N-methylurea may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

N’-(5-Cyclopropyl-1,2-oxazol-3-yl)-N-methoxy-N-methylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-(5-Cyclopropyl-1,2-oxazol-3-yl)-N-methoxy-N-methylurea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: It is used in biochemical assays to investigate its effects on cellular processes and pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N’-(5-Cyclopropyl-1,2-oxazol-3-yl)-N-methoxy-N-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Cyclopropyl-1,2-oxazol-3-yl)-3-methylurea
  • (5-Cyclopropyl-1,2-oxazol-3-yl)methanesulfonyl chloride
  • N-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]cyclopropanamine

Uniqueness

N’-(5-Cyclopropyl-1,2-oxazol-3-yl)-N-methoxy-N-methylurea is unique due to the presence of both a methoxy and a methyl group on the urea moiety, which can influence its reactivity and binding properties. This structural feature distinguishes it from similar compounds and may contribute to its specific applications and effects.

Properties

CAS No.

55808-83-8

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

3-(5-cyclopropyl-1,2-oxazol-3-yl)-1-methoxy-1-methylurea

InChI

InChI=1S/C9H13N3O3/c1-12(14-2)9(13)10-8-5-7(15-11-8)6-3-4-6/h5-6H,3-4H2,1-2H3,(H,10,11,13)

InChI Key

YJLJNAZDMTVSOP-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)NC1=NOC(=C1)C2CC2)OC

Origin of Product

United States

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